

# octogen crystal structure and polymorphism

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of **Octogen** (HMX)

## Introduction

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX or **octogen**, is a powerful and widely utilized crystalline energetic material. Its performance, stability, and sensitivity are not solely dependent on its chemical composition but are profoundly influenced by its solid-state structure. HMX exhibits polymorphism, the ability to exist in multiple distinct crystal structures, known as polymorphs. Each polymorph possesses a unique arrangement of molecules in the crystal lattice, leading to significant differences in physical properties such as density, melting point, thermal stability, and sensitivity to initiation by shock or impact.<sup>[1][2][3]</sup> Understanding and controlling the polymorphic form of HMX is therefore critical for ensuring the safety, reliability, and performance of energetic formulations.

This guide provides a comprehensive overview of the four primary polymorphs of HMX:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . It details their crystal structures, physical properties, transformation pathways, and the experimental techniques used for their characterization, serving as a technical resource for professionals in research and development.

## The Polymorphs of HMX

HMX can exist in four different crystalline forms, with the  $\beta$ -form being the most stable and desirable for most applications under ambient conditions due to its low sensitivity and high density.<sup>[1][4]</sup> The  $\delta$ -form, conversely, is the most sensitive.<sup>[1][5]</sup> The relative stability and sensitivity of the polymorphs generally follow the trend:

- Sensitivity:  $\delta > \gamma > \alpha > \beta$ <sup>[4]</sup>
- Density & Stability:  $\beta > \alpha > \gamma > \delta$ <sup>[1][5]</sup>

## $\beta$ -HMX

The beta polymorph is the most thermodynamically stable form of HMX at room temperature and is the most commonly used in military and industrial applications.<sup>[2][4][6]</sup> It is characterized by its high density and low sensitivity to impact and friction.<sup>[1][4]</sup> The HMX molecule in the  $\beta$ -phase adopts a centrosymmetric "chair" conformation.<sup>[3]</sup>

## $\alpha$ -HMX

The alpha polymorph is stable at temperatures between approximately 103°C and 162°C.<sup>[2]</sup> The molecule in  $\alpha$ -HMX has a "boat" conformation.<sup>[3]</sup> This form is less dense and more sensitive than the  $\beta$ -polymorph.<sup>[5]</sup>

## $\gamma$ -HMX

The gamma polymorph is generally considered a metastable hydrate form.<sup>[2]</sup> It can be produced during certain crystallization processes.<sup>[7]</sup> Like the  $\alpha$ -form, it is less stable than  $\beta$ -HMX.

## $\delta$ -HMX

The delta polymorph is the high-temperature, low-density form of HMX, stable from about 180°C up to its melting point.<sup>[2]</sup> It is the most sensitive of the four polymorphs and its formation is often associated with increased hazard in handling and storage.<sup>[1][5]</sup> The transition from the stable  $\beta$ -form to the sensitive  $\delta$ -form upon heating is a critical safety concern.<sup>[8]</sup>

# Quantitative Data and Properties

The distinct molecular arrangements within each polymorph give rise to measurable differences in their crystallographic and physical properties.

## Crystallographic Data

The fundamental structural parameters for each HMX polymorph are summarized below. These parameters are determined through techniques like X-ray and neutron diffraction.<sup>[1][9]</sup>

Polymorph	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Z	Density (g/cm <sup>3</sup> ) (calc.)
$\beta$ -HMX	Monoclinic	P2 <sub>1</sub> /n (or P2 <sub>1</sub> /c)	6.54	11.05	7.37	102.8	2	1.90
$\alpha$ -HMX	Orthorhombic	Fdd2	15.10	11.00	13.30	90	8	1.84
$\gamma$ -HMX	Monoclinic	P2 <sub>1</sub> /c	14.00	11.10	7.40	108.9	4	1.78
$\delta$ -HMX	Hexagonal	P6 <sub>1</sub>	10.10	10.10	8.80	120	6	1.76

Data compiled from multiple sources. Note that reported values in the literature may vary slightly. Z represents the number of molecules per unit cell.[\[2\]](#)[\[3\]](#)

## Physical and Thermal Properties

The polymorphic form dictates key physical properties related to performance and safety.

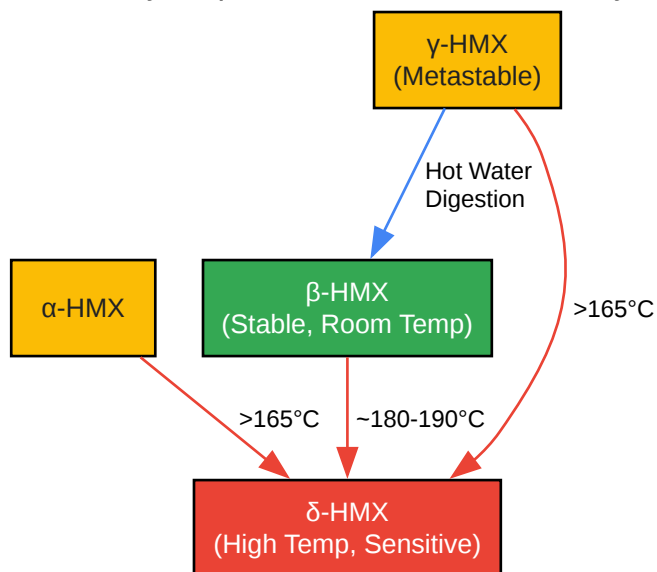
Property	$\beta$ -HMX	$\alpha$ -HMX	$\gamma$ -HMX	$\delta$ -HMX
Relative Stability	Most Stable	Metastable	Metastable	High-Temp Stable
Relative Sensitivity	Least Sensitive	More Sensitive	More Sensitive	Most Sensitive
Measured Density (g/cm <sup>3</sup> )	~1.90	~1.84	~1.78	~1.76
$\beta \rightarrow \delta$ Transition Temp (°C)	~180-190[2]	-	-	-
$\alpha \rightarrow \delta$ Transition Temp (°C)	-	~165-195[8]	-	-
$\gamma \rightarrow \delta$ Transition Temp (°C)	-	-	~165-195[8]	-

## Polymorphic Transformations and Stability

The interconversion between HMX polymorphs is primarily driven by temperature and pressure. The most studied and critical transformation is the solid-state transition from the stable  $\beta$ -polymorph to the highly sensitive  $\delta$ -polymorph upon heating.[2][10] This endothermic transition occurs at approximately 180-190°C and is accompanied by a significant volume expansion, which can induce stress and defects in explosive charges, potentially increasing their sensitivity.[2][11]

The pressure-temperature phase diagram illustrates the stability regions for each polymorph. [12][13] Increasing pressure generally raises the temperature required for the  $\beta \rightarrow \delta$  transition, thereby expanding the stability range of the  $\beta$ -phase.[11]

## HMX Polymorphic Transformation Pathways

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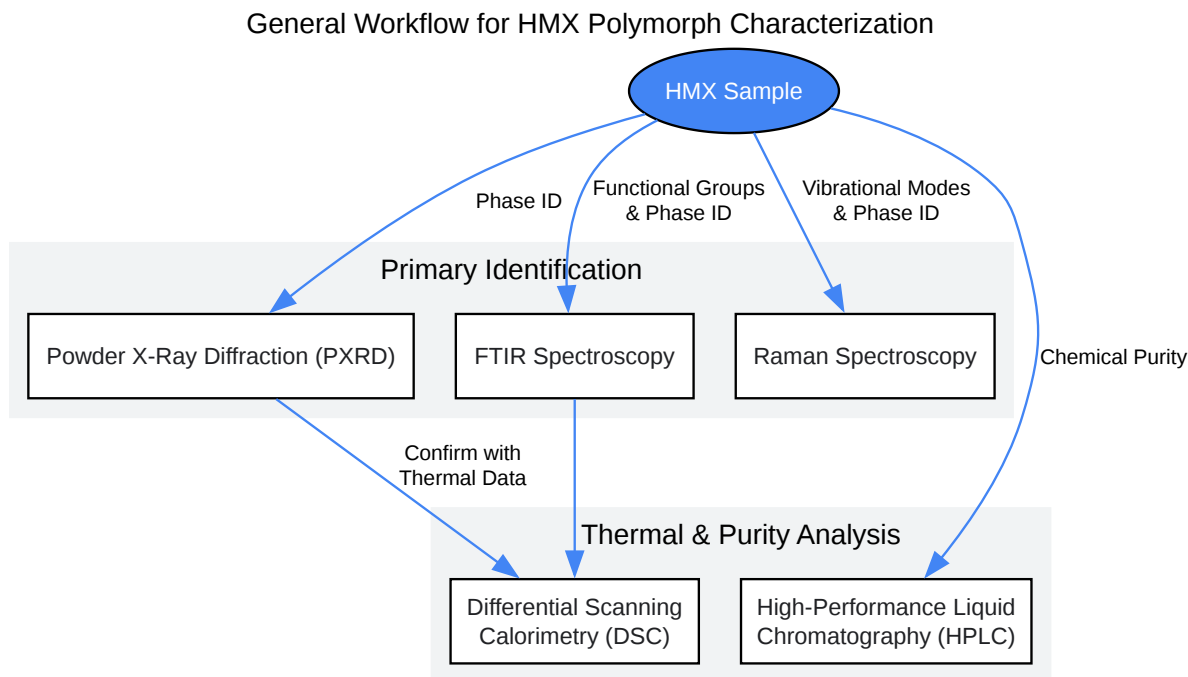
## HMX Polymorphic Transformation Pathways

## Experimental Protocols for Characterization

A suite of analytical techniques is employed to identify and quantify HMX polymorphs, monitor their transformations, and assess their purity.

## General Experimental Workflow

The characterization of an HMX sample typically follows a multi-technique approach to confirm the polymorphic identity and purity unequivocally.



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### Workflow for HMX Polymorph Characterization

## Powder X-Ray Diffraction (PXRD)

PXRD is the definitive method for identifying crystalline phases. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

- **Methodology:** A powdered HMX sample is irradiated with a monochromatic X-ray beam, typically Cu K $\alpha$  radiation ( $\lambda \approx 1.54 \text{ \AA}$ ). The detector scans a range of  $2\theta$  angles (commonly  $10^\circ$  to  $40^\circ$ ) to measure the intensity of the diffracted X-rays.<sup>[7][14]</sup> The resulting pattern of diffraction peaks is a fingerprint of the crystal structure.
- **Data Interpretation:** The experimental pattern is compared against standard diffraction patterns from databases (e.g., ICDD) to identify the polymorph(s) present.<sup>[7][14]</sup>
  - $\beta$ -HMX Characteristic Peaks ( $2\theta$ ):  $\sim 14.7^\circ$ ,  $16.1^\circ$ ,  $20.5^\circ$ ,  $31.9^\circ$ <sup>[7][14]</sup>
  - $\alpha$ -HMX Characteristic Peaks ( $2\theta$ ):  $\sim 14.8^\circ$ ,  $16.5^\circ$ ,  $19.6^\circ$ <sup>[7]</sup>

- $\gamma$ -HMX Characteristic Peaks (2 $\theta$ ):  $\sim 13.9^\circ$ ,  $14.5^\circ$ ,  $16.9^\circ$ ,  $18.6^\circ$ [\[7\]](#)

## Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules and are highly sensitive to the molecular conformation and crystal environment, making them excellent tools for distinguishing polymorphs.

- Methodology (FTIR): An Attenuated Total Reflectance (ATR)-FTIR spectrometer is often used. A small amount of sample is placed on the ATR crystal, and an IR spectrum is collected, typically in the 600-3600  $\text{cm}^{-1}$  range with a resolution of 4  $\text{cm}^{-1}$ .[\[7\]](#)
- Methodology (Raman): A sample is illuminated with a monochromatic laser, and the scattered light is analyzed. The technique can often be performed non-destructively through transparent packaging.[\[15\]](#)[\[16\]](#)
- Data Interpretation: The presence of characteristic absorption bands (FTIR) or scattering peaks (Raman) allows for unambiguous identification.
  - $\beta$ -HMX Characteristic FTIR Peaks ( $\text{cm}^{-1}$ ): 1139, 962, 830, 658[\[7\]](#)
  - $\alpha$ -HMX Characteristic FTIR Peaks ( $\text{cm}^{-1}$ ): 1366, 1317, 1030, 740[\[7\]](#)
  - $\gamma$ -HMX Characteristic FTIR Peaks ( $\text{cm}^{-1}$ ): 1423, 763, 615[\[7\]](#)
  - Raman Spectroscopy is particularly useful for detecting small amounts of  $\alpha$  or  $\gamma$  phases within a  $\beta$ -HMX matrix, using unique peaks such as 1217  $\text{cm}^{-1}$  for  $\alpha$ -HMX and 1225  $\text{cm}^{-1}$  for  $\gamma$ -HMX.[\[15\]](#)

## Thermal Analysis (DSC/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to study the thermal behavior of HMX, including phase transitions and decomposition.

- Methodology: A small, precisely weighed sample (typically 1-5 mg) is heated in a pan at a constant rate (e.g., 5-10  $^\circ\text{C}/\text{min}$ ) under an inert atmosphere (e.g., nitrogen).[\[2\]](#) The instrument measures the difference in heat flow between the sample and an inert reference.

- Data Interpretation:
  - Endothermic Peaks: Indicate heat absorption, corresponding to phase transitions (e.g.,  $\beta \rightarrow \delta$ ) or melting. The  $\beta \rightarrow \delta$  transition appears as an endotherm around 180-205°C, depending on the heating rate.[2][17]
  - Exothermic Peaks: Indicate heat release, corresponding to decomposition, which for HMX typically begins above its melting point (~280°C).[17]

## Conclusion

The polymorphism of HMX is a critical factor governing its properties as an energetic material. The  $\beta$ -polymorph stands out for its superior stability and lower sensitivity, making it the preferred form for most applications. In contrast, the potential for transformation to the hazardous  $\delta$ -polymorph under thermal stimuli presents a significant safety challenge. A thorough understanding of the crystal structures, properties, and transformation kinetics of HMX polymorphs, facilitated by a robust suite of analytical techniques, is essential for the development, manufacturing, and safe handling of HMX-based energetic materials.

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